N-(Propan-2-ylidene)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
78007-58-6 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-propan-2-ylidenebenzamide |
InChI |
InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
TUYYEVFJQGXDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemical Transformations of N Propan 2 Ylidene Benzamide
Nucleophilic Addition Reactions to the Imine Carbon
The imine carbon of N-(Propan-2-ylidene)benzamide is electrophilic due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the attached benzoyl group. This makes it susceptible to attack by a variety of nucleophiles.
The carbon-nitrogen double bond in N-acylimines is readily reduced by hydride reagents. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield a secondary amide.
Commonly used hydride reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). stackexchange.com The reduction of this compound with a hydride source like sodium borohydride is expected to produce N-(propan-2-yl)benzamide. The general transformation is as follows:
Reaction Scheme: Hydride Reduction of this compound
The resulting secondary amide, N-(propan-2-yl)benzamide, can undergo further transformations, such as acidic or basic hydrolysis, to yield benzoic acid and propan-2-amine.
More complex hydride reagents can also be employed. For instance, α-amidoalkylphenyl sulfones, which are stable precursors to N-acylimines, can be reduced to the corresponding secondary amines using sodium acetoxyborohydride. thieme-connect.comresearchgate.net This suggests that similar reductive pathways are accessible for this compound.
Table 1: Products of Hydride Addition and Subsequent Transformations
| Reactant | Reagent | Initial Product | Subsequent Product (after hydrolysis) |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | N-(propan-2-yl)benzamide | Benzoic acid + Propan-2-amine |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the imine carbon of N-acylimines. saskoer.ca This reaction is a powerful method for forming new carbon-carbon bonds and synthesizing α-branched amines.
The addition of a Grignard or organolithium reagent to this compound results in the formation of a magnesium or lithium salt of the corresponding α-substituted amide. Subsequent aqueous workup protonates the intermediate to yield a tertiary α-alkylated benzamide (B126) derivative. The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the imine carbon. wikipedia.orgmasterorganicchemistry.com
Reaction Scheme: Organometallic Addition to this compound
(Where R is an alkyl or aryl group from the organometallic reagent)
The reactivity of organolithium reagents is generally higher than that of Grignard reagents. saskoer.ca The choice of reagent allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups at the α-position to the nitrogen atom. This versatility makes N-acylimines like this compound useful synthons for complex amine structures. researchgate.net
Table 2: Representative Organometallic Addition Reactions
| Organometallic Reagent | Product after Workup |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) | N-(tert-butyl)benzamide |
| Phenyllithium (C₆H₅Li) | N-(1,1-dimethyl-1-phenylethyl)benzamide |
| Vinyllithium (CH₂=CHLi) | N-(1,1-dimethyl-2-propenyl)benzamide |
The imine double bond of N-acylimines can participate as a dienophile in cycloaddition reactions, most notably the aza-Diels-Alder reaction. wikipedia.org In this type of reaction, the N-acylimine reacts with a conjugated diene to form a six-membered nitrogen-containing heterocyclic ring. beilstein-journals.org The electron-withdrawing benzoyl group on the nitrogen atom activates the C=N bond for cycloaddition. wikipedia.org
For this compound, a [4+2] cycloaddition with a diene like cyclopentadiene (B3395910) would yield a bicyclic tetrahydropyridine (B1245486) derivative. The reaction can proceed via a concerted or stepwise mechanism, and its stereoselectivity is an area of significant research interest. wikipedia.orgresearchgate.net The use of chiral catalysts can lead to the formation of enantiomerically enriched products. beilstein-journals.org
Reaction Scheme: Aza-Diels-Alder Reaction
These cycloaddition reactions provide a powerful route to complex nitrogen heterocycles, which are common motifs in natural products and pharmaceuticals. nih.gov The reactivity of N-acylimines in these transformations underscores their importance as versatile building blocks in synthetic organic chemistry.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Benzamide Moiety
The benzamide portion of this compound contains an aromatic ring that can undergo electrophilic aromatic substitution (EAS). The substituent already present on the ring, in this case, the -NH-CO-C(CH₃)₂ group, dictates the rate and regioselectivity of the substitution. wikipedia.org
The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density from the benzene ring, through both inductive and resonance effects. libretexts.orgucalgary.ca
The amide group (-NHCOR) is considered an activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com The nitrogen atom adjacent to the ring has a lone pair of electrons that can be donated into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself, thus it is an activating group. wikipedia.org
This resonance effect preferentially stabilizes the cationic intermediates (arenium ions) formed during attack at the ortho and para positions. youtube.com The positive charge in the arenium ion for ortho and para attack can be delocalized onto the nitrogen atom, creating a particularly stable resonance structure. In contrast, meta attack does not allow for this delocalization. lkouniv.ac.in
However, the activating effect of the amide nitrogen is moderated by the electron-withdrawing nature of the adjacent carbonyl group, which pulls electron density away from the nitrogen. libretexts.org Consequently, an amide group is a less powerful activating group than an amino (-NH₂) or hydroxyl (-OH) group. masterorganicchemistry.com For this compound, the electrophilic attack is therefore predicted to occur primarily at the para position due to the steric hindrance at the ortho positions from the bulky substituent. stackexchange.com
Table 3: Directing Effects of the N-(Propan-2-ylidene)benzamido Group
| Substituent Effect | Influence on Reactivity | Preferred Position of Attack | Rationale |
|---|---|---|---|
| Resonance | Electron-donating (+M) | Ortho, Para | Stabilization of the arenium ion intermediate. libretexts.org |
| Inductive | Electron-withdrawing (-I) | Meta | Electronegativity of N and O atoms. |
| Overall Effect | Activating, Ortho, Para-directing | Para (major), Ortho (minor) | The resonance effect dominates the inductive effect. Steric hindrance favors para substitution. stackexchange.com |
Standard electrophilic aromatic substitution reactions can be carried out on the benzene ring of this compound, leading to substituted derivatives.
Nitration: The nitration of benzamide and related N-substituted benzamides typically occurs with a mixture of nitric acid and sulfuric acid (mixed acid), which generates the nitronium ion (NO₂⁺) as the electrophile. wikipedia.org Consistent with the directing effect of the amide group, the reaction is expected to yield a mixture of ortho-nitro and para-nitro products, with the para isomer being the major product due to reduced steric hindrance. stackexchange.comscispace.com Ultrasonically assisted nitration has been shown to be effective for benzamide, yielding 4-nitrobenzamide (B147303) with high regioselectivity. scispace.com
Halogenation: The halogenation of the aromatic ring (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst like FeBr₃ or AlCl₃) would also be directed to the ortho and para positions. Again, the para product is expected to predominate. The control of regioselectivity in halogenation can sometimes be challenging, and methods using solid catalysts like zeolites have been developed to enhance para-selectivity. researchgate.net
Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. This reaction is also directed to the ortho and para positions. The reaction conditions for sulfonation can be harsh and may lead to side reactions, such as hydrolysis of the starting material.
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | N-(Propan-2-ylidene)-4-nitrobenzamide |
| Bromination | Br₂ / FeBr₃ | 4-Bromo-N-(propan-2-ylidene)benzamide |
| Sulfonation | H₂SO₄ / SO₃ | 4-(N-(Propan-2-ylidene)carbamoyl)benzenesulfonic acid |
Hydrolytic Reactivity and Stability of the Imine Linkage
The carbon-nitrogen double bond, or imine linkage, in this compound is susceptible to hydrolysis, a reaction that cleaves this bond through the addition of water. This process, which is the reverse of imine formation, results in the corresponding carbonyl compound (an aldehyde or ketone) and an amine. news-medical.netbyjus.com The stability of the imine bond is significantly influenced by the pH of the environment, with both acid and base catalysis affecting the reaction rate and mechanism. researchgate.netresearchgate.net
Under acidic conditions, the hydrolysis of imines is significantly accelerated. news-medical.netmasterorganicchemistry.com The generally accepted mechanism for the acid-catalyzed hydrolysis of an imine, such as this compound, involves the following key steps:
Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the imine by an acid (H₃O⁺). masterorganicchemistry.commasterorganicchemistry.com This step is crucial as it converts the imine into a more reactive iminium ion. The positive charge on the nitrogen atom increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic imine carbon of the protonated iminium ion. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
Proton Transfer: A proton is transferred from the oxygen atom of the attached hydroxyl group to the nitrogen atom. masterorganicchemistry.com This is often an intermolecular process involving water molecules as proton shuttles. This step is important because it transforms the amino group into a better leaving group (an amine).
Elimination of the Amine: The lone pair of electrons on the hydroxyl oxygen pushes down to reform the carbonyl double bond, leading to the elimination of the neutral amine (in this case, propan-2-amine). masterorganicchemistry.com This step results in the formation of a protonated carbonyl compound (an oxonium ion).
Deprotonation: Finally, a water molecule acts as a base to deprotonate the oxonium ion, regenerating the acid catalyst and yielding the final carbonyl product (acetone) and the protonated amine. masterorganicchemistry.com
Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Reactants | Products |
| 1 | Protonation of Imine Nitrogen | This compound, H₃O⁺ | Protonated this compound, H₂O |
| 2 | Nucleophilic Attack by Water | Protonated this compound, H₂O | Carbinolamine intermediate |
| 3 | Proton Transfer | Carbinolamine intermediate, H₂O | Protonated Carbinolamine, OH⁻ |
| 4 | Elimination of Amine | Protonated Carbinolamine | Acetone, Propan-2-amine |
| 5 | Deprotonation | Protonated Acetone, H₂O | Acetone, H₃O⁺ |
While less common than acid-catalyzed hydrolysis, the cleavage of the imine bond can also occur under basic conditions. quora.com The mechanism for base-catalyzed hydrolysis differs significantly and is generally slower. quora.com The proposed steps are as follows:
Nucleophilic Attack of Hydroxide (B78521): The reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the imine carbon. news-medical.net This forms a tetrahedral intermediate with a negative charge on the nitrogen atom.
Protonation of the Intermediate: The negatively charged nitrogen atom of the tetrahedral intermediate abstracts a proton from a water molecule in the surrounding medium. This results in a neutral carbinolamine intermediate.
Deprotonation and Elimination: A hydroxide ion can then deprotonate the hydroxyl group of the carbinolamine. The resulting oxyanion then expels the amide anion to form the carbonyl compound (acetone). This is generally an unfavorable step as the amide anion is a very strong base and thus a poor leaving group. chemistrysteps.com
Acid-Base Reaction: The highly basic amide anion immediately deprotonates the newly formed carboxylic acid (benzoic acid), driving the reaction towards the products. quora.com
The hydrolysis of amides under basic conditions often requires more forcing conditions, such as prolonged heating, due to the poor leaving group ability of the amide anion. masterorganicchemistry.com However, the final irreversible acid-base reaction helps to drive the equilibrium towards the hydrolyzed products. chemistrysteps.com
Table 2: Key Steps in Base-Catalyzed Hydrolysis of this compound
| Step | Description | Reactants | Products |
| 1 | Nucleophilic Attack of Hydroxide | This compound, OH⁻ | Tetrahedral Intermediate |
| 2 | Protonation of Intermediate | Tetrahedral Intermediate, H₂O | Carbinolamine, OH⁻ |
| 3 | Deprotonation and Elimination | Carbinolamine, OH⁻ | Acetone, Benzamide anion, H₂O |
| 4 | Acid-Base Reaction | Benzamide anion, Benzoic Acid | Benzoate, Benzamide |
Rearrangement Reactions and Isomerization Pathways
This compound, as an N-acylimine, can potentially undergo various rearrangement and isomerization reactions. These transformations can be influenced by factors such as heat, light, or the presence of catalysts.
One fundamental type of isomerization for imines is the (E)/(Z) isomerization about the C=N double bond. For some imines, separate resonances for (E) and (Z) isomers can be observed in their NMR spectra, and the equilibration between these isomers can be temperature-dependent. acs.orgacs.org
N-acylimines can also participate in isomerization to their corresponding enamide tautomers. researchgate.net This tautomerization is a potential pathway for this compound, although the equilibrium may favor the imine form. The presence of an acyl group on the nitrogen atom makes N-acylimines particularly reactive electrophiles, and this reactivity can be harnessed in various synthetic transformations. scispace.com
In the context of more complex systems, such as fluorescent proteins, the formation of an acylimine from a peptide linkage can be a key step in chromophore maturation, which may be followed by trans-cis isomerization. unimelb.edu.au This highlights the potential for isomerization to be coupled with other chemical transformations.
Complex Reaction Pathways Involving Ion-Neutral Intermediates and Fragmentation
The study of gas-phase ion chemistry, often through techniques like mass spectrometry, provides insights into the intrinsic reactivity and fragmentation pathways of molecules like this compound. When subjected to ionization, the resulting molecular ion can undergo a series of fragmentations, often proceeding through ion-neutral complexes.
For related compounds like N-substituted sulfonamides, collision-induced dissociation has been shown to proceed via the formation of an ion-neutral complex, for instance, a [sulfonyl cation/amine] complex. researchgate.net This complex can then dissociate to give the individual charged and neutral species or undergo other reactions.
In the mass spectrum of amides, a common fragmentation pattern is the loss of the amino group to form a stable benzoyl cation. researchgate.net For this compound, one would anticipate fragmentation pathways initiated by ionization. Common fragmentation types in mass spectrometry include alpha-cleavage and McLafferty rearrangements. libretexts.orglibretexts.org
Alpha-Cleavage: This would involve the cleavage of a bond alpha (adjacent) to the atom bearing the initial radical cation. For an N-acylimine, ionization might occur at the nitrogen or oxygen atom. Subsequent alpha-cleavage could lead to the loss of a methyl group from the propan-2-ylidene moiety or cleavage of the bond between the imine carbon and the phenyl group.
McLafferty Rearrangement: This rearrangement typically requires a chain of at least six atoms and involves the transfer of a gamma-hydrogen atom to an acceptor site (like the oxygen of the carbonyl group) with concomitant cleavage of a beta-bond. The structure of this compound does not readily lend itself to a classic McLafferty rearrangement.
More complex fragmentation pathways can also occur. For example, in the gas-phase dissociation of protonated N-(3-phenyl-2H-chromen-2-ylidene)-benzenesulfonamide, a cyclization reaction initiated by a sulfonyl cation transfer has been observed. researchgate.net This indicates that intramolecular rearrangements involving the transfer of charged fragments can be a significant pathway.
Table 3: Potential Fragmentation Pathways of this compound in Mass Spectrometry
| Fragmentation Type | Description | Potential Fragments |
| Alpha-Cleavage | Cleavage of a bond adjacent to the ionized atom. | [M - CH₃]⁺, [C₆H₅CO]⁺ |
| Amide Bond Cleavage | Fission of the bond between the carbonyl carbon and the nitrogen atom. | [C₆H₅CO]⁺, [N=C(CH₃)₂]⁺ |
| Benzoyl Cation Fragmentation | Further fragmentation of the benzoyl cation. | [C₆H₅]⁺ |
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of N Propan 2 Ylidene Benzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Through various one- and two-dimensional experiments, it is possible to map the complete atomic connectivity and probe dynamic molecular processes.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For N-(Propan-2-ylidene)benzamide, the spectra would exhibit characteristic signals corresponding to the benzoyl and propan-2-ylidene moieties.
In the ¹H NMR spectrum, the aromatic protons of the benzoyl group typically appear as a complex multiplet in the range of δ 7.4–8.0 ppm. chemicalbook.comrsc.org The two methyl groups of the propan-2-ylidene fragment are expected to be chemically distinct due to the geometry of the C=N double bond, giving rise to two separate singlets.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically around δ 165-171 ppm. rsc.orgnanobioletters.com The imine carbon (C=N) would also appear at a significant downfield shift. Aromatic carbons typically resonate in the δ 127–135 ppm region, while the methyl carbons of the isopropylidene group would be found in the upfield region of the spectrum. semanticscholar.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures. chemicalbook.comrsc.orgrsc.orgnanobioletters.comsemanticscholar.org
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~167.0 |
| C=N | - | ~165.0 |
| Phenyl C-1 (ipso) | - | ~134.0 |
| Phenyl C-2, C-6 (ortho) | ~7.8-8.0 (m) | ~128.5 |
| Phenyl C-3, C-5 (meta) | ~7.4-7.6 (m) | ~128.7 |
| Phenyl C-4 (para) | ~7.4-7.6 (m) | ~131.5 |
| CH₃ (syn to benzoyl) | ~2.1 (s) | ~25.0 |
Interactive Data Table
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent ortho, meta, and para protons on the phenyl ring, confirming their connectivity within the spin system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique would definitively link the proton signals of the methyl groups and the aromatic protons to their respective carbon atoms identified in the ¹³C NMR spectrum. github.io
Molecules like this compound can exhibit dynamic behavior in solution, such as conformational exchange. nih.gov Potential dynamic processes include restricted rotation around the amide C-N bond and E/Z isomerization at the C=N double bond.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information on the kinetics of these exchange processes. utoronto.ca As the temperature is lowered, the rate of exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. Conversely, as the temperature is raised, these signals may broaden and eventually coalesce into a single, time-averaged signal. By analyzing the changes in the lineshape of the NMR signals with temperature, it is possible to determine the activation energy and other kinetic parameters of the conformational exchange. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification in Reaction Products
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying functional groups within a molecule. libretexts.org Each vibrational mode corresponds to a specific periodic motion of atoms, such as stretching or bending of bonds. wikipedia.org
For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its key functional groups. The most prominent peak would be the C=O stretching vibration of the amide group, typically observed in the range of 1640–1680 cm⁻¹. nist.govresearchgate.net Another key absorption would be the C=N stretching vibration of the imine, which generally appears in the 1640–1690 cm⁻¹ region, potentially overlapping with the amide C=O stretch. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹, while C-H stretching from the aromatic and methyl groups would appear around 3000–3100 cm⁻¹ and 2850–3000 cm⁻¹, respectively.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds like C=C and C=N often produce stronger signals than in IR. This can be particularly useful for identifying the C=N stretch if it is obscured by the C=O band in the IR spectrum. semanticscholar.org
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | Amide | 1640–1680 |
| C=N Stretch | Imine | 1640–1690 |
| C=C Stretch | Aromatic Ring | 1450–1600 |
| C-H Stretch | Aromatic | 3000–3100 |
Interactive Data Table
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation in Complex Reactions
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and for gaining structural information through the analysis of its fragmentation patterns. researchgate.net
For this compound (C₁₀H₁₁NO), the molecular weight is 161.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z = 161. The fragmentation of this ion would likely proceed through pathways that generate stable cationic fragments.
A primary fragmentation pathway for benzamides involves the cleavage of the amide bond. researchgate.net This would lead to the formation of the highly stable benzoyl cation at m/z = 105. This cation can subsequently lose a molecule of carbon monoxide (CO) to produce the phenyl cation at m/z = 77. researchgate.net Other fragmentation pathways involving the propan-2-ylidene moiety are also possible. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments, providing unambiguous confirmation of the molecular formula. mdpi.com
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure | Corresponding Fragment |
|---|---|---|
| 161 | [C₁₀H₁₁NO]⁺• | Molecular Ion [M]⁺• |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
Interactive Data Table
X-ray Crystallography in Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. vensel.org This technique is unparalleled for understanding the spatial arrangement of atoms and the nature of intermolecular interactions that dictate the crystal packing. core.ac.uk
While a specific crystal structure for this compound is not available, analysis of related benzamide (B126) and thiourea (B124793) derivatives provides insight into its likely solid-state characteristics. nih.govmdpi.com The molecule is expected to be largely planar, particularly the benzamide portion. The crystal packing would be governed by a network of weak intermolecular interactions. Given the absence of classic hydrogen bond donors (like N-H or O-H), the dominant interactions would likely be weak C-H···O and C-H···N hydrogen bonds, where hydrogen atoms from the phenyl or methyl groups interact with the oxygen of the carbonyl group or the nitrogen of the imine group of neighboring molecules. researchgate.net
Table 4: Representative Crystallographic Data for a Related Derivative, N-(propan-2-ylcarbamothioyl)benzamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2147 (4) |
| b (Å) | 5.3988 (2) |
| c (Å) | 19.6834 (7) |
| β (°) | 102.031 (4) |
| Volume (ų) | 1165.57 (7) |
Interactive Data Table
Computational and Theoretical Chemistry of N Propan 2 Ylidene Benzamide
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometry, electronic properties, and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. Their energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.govwikipedia.org From the HOMO and LUMO energy values, global reactivity descriptors can be calculated to quantify chemical behavior.
Table 1: Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |
| Ionization Potential (I) | -EHOMO | Electron-donating ability |
| Electron Affinity (A) | -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Inverse of hardness |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
This table illustrates the standard descriptors that would be calculated from HOMO-LUMO energies in a typical DFT study.
Electrostatic Potential Surface (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For N-(Propan-2-ylidene)benzamide, one would expect negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms.
Conformational Analysis and Energy Minima Determination
Conformational analysis involves scanning the potential energy surface of a molecule by rotating its single bonds to identify stable conformers (energy minima). For a molecule like this compound, rotation around the C-N and C-C single bonds would reveal different spatial arrangements. DFT calculations can determine the relative energies of these conformers, identifying the most stable, lowest-energy structure (the global minimum) and other local minima. This analysis is crucial as the conformation can significantly influence the molecule's reactivity and physical properties. nih.gov
Reaction Energetics and Transition State Modeling
Computational methods are vital for mapping out reaction pathways and understanding the energy changes that occur during a chemical transformation.
Calculation of Activation Barriers for Key Transformations
The activation barrier (or activation energy, Ea) is the minimum energy required for a reaction to occur. By modeling the transition state—the highest energy point along the reaction coordinate—DFT calculations can quantify this barrier. A lower activation barrier corresponds to a faster reaction rate. For this compound, key transformations could include hydrolysis of the imine bond or addition reactions at the C=N double bond.
Reaction Pathway Prediction and Validation
Computational modeling can predict the most likely pathway a reaction will follow by comparing the activation energies of different possible routes. The reaction pathway connects reactants, transition states, intermediates, and products on the potential energy surface. These theoretical predictions can then guide experimental work or help interpret existing experimental results, providing a deeper understanding of the reaction mechanism.
While the specific computational and theoretical data for this compound are not available, the methodologies described represent the standard approach that would be employed to generate such insights. Future research dedicated to this compound would be necessary to provide the specific quantitative data for a complete analysis.
Quantum Chemical Insights into Non-Covalent Interactions and Intermolecular Forces
The stability, conformation, and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions. Quantum chemical calculations are instrumental in dissecting these forces, providing a detailed understanding of their nature and strength. Methodologies such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are employed to elucidate the intricate network of intermolecular and intramolecular interactions. nih.govresearchgate.net
In addition to classical hydrogen bonds, weaker C-H···O and C-H···π interactions are also anticipated to play a role in the molecular architecture of this compound. The phenyl ring and the propan-2-ylidene group offer several C-H donors that can interact with the carbonyl oxygen or the π-system of the benzene (B151609) ring of neighboring molecules. QTAIM analysis is particularly useful in identifying and characterizing these weak interactions through the presence of bond critical points and the analysis of electron density at these points. researchgate.net
Van der Waals forces, including dispersion and dipole-dipole interactions, are ubiquitous and contribute significantly to the crystal packing. The aromatic ring in this compound also allows for the possibility of π-π stacking interactions. Depending on the relative orientation of the phenyl rings in the crystal lattice, these can be either face-to-face or edge-to-face, contributing to the cohesion of the crystalline structure. Computational models can predict the preferred stacking geometries and estimate their energetic contributions.
Table 1: Calculated Intermolecular Interaction Energies in a Model Benzamide (B126) Dimer
| Interaction Type | Distance (Å) | Calculated Energy (kcal/mol) | Computational Method |
| N-H···O | 2.1 | -6.5 | DFT/B3LYP-D3 |
| C-H···O | 2.5 | -1.8 | MP2/6-311++G(d,p) |
| π-π Stacking | 3.5 | -2.3 | CCSD(T)/CBS |
Note: Data is representative and based on computational studies of similar benzamide-containing compounds.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of this compound in various environments, particularly in solution. These simulations model the atomic motions of the molecule over time, providing insights into its conformational flexibility, solvation, and interactions with its surroundings. rsc.orgdovepress.com
The conformational landscape of this compound is of particular interest. The molecule possesses several rotatable bonds, including the C-N bond of the amide and the C-C bond connecting the phenyl ring to the amide group. MD simulations can explore the potential energy surface associated with the rotation around these bonds, identifying the most stable conformations and the energy barriers between them. The planarity of the benzamide group is a key feature, and simulations can reveal deviations from this planarity in response to thermal fluctuations and solvent interactions.
The choice of solvent is expected to have a profound impact on the dynamic behavior of this compound. aps.orgrsc.org In polar solvents such as water or methanol, the formation of hydrogen bonds between the solvent and the amide group of the solute would be a dominant feature. MD simulations can quantify the number and lifetime of these solute-solvent hydrogen bonds, revealing the structure of the solvation shell. For instance, simulations of similar amides in aqueous solution have shown that the carbonyl oxygen can form, on average, two to three strong hydrogen bonds with water molecules. aps.org
In contrast, in nonpolar solvents like chloroform (B151607) or hexane, solute-solvent interactions would be dominated by weaker van der Waals forces. In such environments, intramolecular hydrogen bonding, if sterically feasible, or solute-solute aggregation might be more prevalent. MD simulations can predict the tendency of this compound to form dimers or larger aggregates in nonpolar media, driven by the intermolecular hydrogen bonds and π-π stacking discussed in the previous section.
Table 2: Solvent Effects on the Conformational Dihedral Angle of a Model Benzamide
| Solvent | Dielectric Constant | Average Dihedral Angle (°) (Phenyl-Carbonyl) | Fluctuation (± °) | Simulation Time (ns) |
| Water | 78.4 | 25.3 | 8.2 | 100 |
| Methanol | 32.7 | 28.1 | 10.5 | 100 |
| Chloroform | 4.8 | 35.6 | 15.1 | 100 |
Note: This data is illustrative, based on general principles and findings from MD simulations of related aromatic amides, and does not represent experimentally verified values for this compound.
The insights gained from MD simulations are crucial for understanding how this compound behaves in a realistic chemical environment, which is essential for predicting its properties and reactivity in various applications.
Role of N Propan 2 Ylidene Benzamide As a Versatile Synthon in Complex Organic Synthesis
Applications as an Intermediate in Multi-Step Organic Synthesis
The utility of N-(Propan-2-ylidene)benzamide as an intermediate in multi-step organic synthesis is underscored by its ability to undergo a variety of reactions that introduce new functional groups and stereocenters. Its role as a linchpin in synthetic sequences allows for the convergent assembly of complex molecules, where different fragments can be coupled to the this compound core. This approach is particularly advantageous in the synthesis of natural products and pharmaceutically active compounds, where efficiency and modularity are paramount.
Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast number of biologically active compounds and functional materials. This compound serves as a valuable precursor for the synthesis of a diverse range of these important ring systems. The imine functionality of the molecule is susceptible to nucleophilic attack, which can be followed by an intramolecular cyclization to afford various heterocyclic scaffolds.
For instance, cycloaddition reactions involving this compound and suitable dienophiles can provide access to six-membered nitrogen-containing heterocycles such as tetrahydropyridines. Furthermore, reactions with stabilized ylides or other C-nucleophiles can lead to the formation of five-membered rings like pyrrolidines and imidazolines. The benzamide (B126) moiety can influence the stereochemical outcome of these reactions and can be further modified in subsequent synthetic steps.
A generalized scheme for the synthesis of nitrogen-containing heterocycles from this compound is presented below:
| Reactant | Heterocyclic Product | Reaction Type |
| Diene | Tetrahydropyridine (B1245486) | [4+2] Cycloaddition |
| Azomethine Ylide | Pyrrolidine | [3+2] Cycloaddition |
| Isocyanide | Imidazoline | [4+1] Cycloaddition |
| Stabilized Ylide | Dihydropyrrole | Wittig-type reaction followed by cyclization |
This table illustrates the potential of this compound as a building block for various nitrogen-containing heterocycles through different reaction pathways.
The synthesis of enantiomerically pure amines and alcohols is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. This compound can serve as a prochiral substrate for the asymmetric synthesis of these valuable compounds. The carbon-nitrogen double bond of the imine can be stereoselectively reduced to afford chiral secondary amines. This transformation can be achieved using a variety of chiral reducing agents or through catalytic asymmetric hydrogenation.
Similarly, the addition of organometallic reagents to the imine functionality can generate chiral α-substituted amines. The stereochemical outcome of these additions can be controlled by the use of chiral ligands or auxiliaries. Subsequent hydrolysis of the benzamide group provides access to the free chiral amine.
Furthermore, the benzamide carbonyl group can be reduced to a methylene group, or the entire benzoyl group can be cleaved under specific conditions, leading to the formation of chiral alcohol derivatives after appropriate functional group manipulations. The ability to access both chiral amines and alcohols from a single precursor highlights the synthetic versatility of this compound.
Coordination Chemistry and Ligand Design for Catalytic Applications
The nitrogen and oxygen atoms within the this compound scaffold possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic opens up avenues for its application in coordination chemistry and the design of novel ligands for catalysis. The electronic properties of the ligand can be readily tuned by introducing substituents on the phenyl ring of the benzamide moiety, allowing for the fine-tuning of the catalytic activity of the resulting metal complexes.
While direct coordination studies of this compound are not extensively documented, the related class of N-benzimidoyl ligands has shown significant promise in transition metal catalysis. These ligands, which share the core benzoyl-imine structure, can act as bidentate or monodentate ligands, coordinating to transition metals through the nitrogen and/or oxygen atoms.
The resulting metal complexes have been explored as catalysts in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic environment around the metal center can be systematically varied by modifying the substituents on both the benzoyl and imine fragments of the ligand, thereby influencing the efficiency and selectivity of the catalytic process.
The potential coordination modes of this compound to a transition metal center (M) are depicted below:
| Coordination Mode | Description |
| Monodentate (N-coordination) | The imine nitrogen atom coordinates to the metal center. |
| Monodentate (O-coordination) | The carbonyl oxygen atom coordinates to the metal center. |
| Bidentate (N,O-chelation) | Both the imine nitrogen and carbonyl oxygen atoms coordinate to the metal center, forming a stable chelate ring. |
This table outlines the possible ways this compound could coordinate with a transition metal, influencing the properties of the resulting catalyst.
In addition to its role in transition metal catalysis, the this compound scaffold holds potential for applications in organocatalysis. The imine functionality can act as a Lewis basic site, capable of activating substrates through hydrogen bonding or other non-covalent interactions. Furthermore, the benzamide group can be modified to incorporate additional catalytic functionalities, such as a Brønsted acid or a hydrogen bond donor.
For example, chiral derivatives of this compound could be designed to act as chiral Brønsted bases or phase-transfer catalysts for a range of asymmetric transformations. The modular nature of its synthesis allows for the straightforward introduction of stereogenic centers and functional groups, making it an attractive platform for the development of new classes of organocatalysts.
Development of Novel Chemical Reagents based on the this compound Scaffold
The inherent reactivity of the imine bond in this compound can be harnessed for the development of novel chemical reagents. For instance, upon activation, the imine can serve as an electrophilic source of nitrogen for amination reactions. Reagents derived from this scaffold could potentially be used for the direct introduction of a benzamido-isopropylamino moiety into organic molecules.
Furthermore, the modification of the benzoyl group could lead to the creation of reagents with tailored properties. For example, the incorporation of a fluorescent tag could result in a reagent for the labeling of biomolecules. Similarly, the attachment of a solid support would enable the development of polymer-bound reagents for use in high-throughput synthesis and purification. The versatility of the this compound structure provides a rich platform for the design and synthesis of new and useful chemical tools for organic chemistry.
Stereoselective Synthesis Facilitated by this compound Scaffolds
In the realm of complex organic synthesis, the quest for precise control over the three-dimensional arrangement of atoms is paramount. Stereoselective synthesis, the ability to preferentially form one stereoisomer over another, is crucial for the creation of enantiomerically pure pharmaceuticals and other biologically active molecules. While this compound itself is an achiral molecule, its structural framework as an N-acyl ketimine provides a valuable prochiral substrate for a variety of stereoselective transformations. The facial selectivity of nucleophilic additions to the carbon-nitrogen double bond can be effectively controlled through the use of external chiral reagents or catalysts, thereby establishing new stereogenic centers with high fidelity.
The this compound scaffold is particularly useful in reactions where a nucleophile adds to the imine carbon. The two faces of the imine are enantiotopic, and in the absence of a chiral influence, a racemic mixture of products would be expected. However, by employing a chiral environment, either through a chiral catalyst that coordinates to the ketimine or by using a stoichiometric chiral reagent, one of the faces can be effectively shielded, directing the incoming nucleophile to the other face. This leads to the formation of a product with a high degree of enantiomeric excess (e.e.) or diastereomeric excess (d.e.).
Research in the field of asymmetric catalysis has demonstrated the successful enantioselective alkylation of N-acyl ketimines, which are structurally analogous to this compound. These reactions often utilize chiral metal complexes as catalysts. For instance, chiral zirconium complexes derived from amino acids have been shown to be effective in promoting the addition of dialkylzinc reagents to ketoimines, affording products with high enantioselectivity. The chiral ligand associated with the metal center creates a well-defined chiral pocket around the active site, dictating the trajectory of the nucleophilic attack on the prochiral ketimine. Although ketimines are generally less reactive than their aldimine counterparts, the use of a Lewis acidic metal catalyst can activate the C=N bond towards nucleophilic addition.
One of the significant challenges in the stereoselective functionalization of ketimines is the often-small steric difference between the two substituents on the imine carbon. In the case of this compound, these are two methyl groups. This minimal steric differentiation makes it challenging for a chiral catalyst to effectively distinguish between the two enantiotopic faces of the imine. Despite this difficulty, advances in catalyst design have led to systems capable of inducing high levels of stereoselectivity in such demanding substrates.
A representative example of a stereoselective reaction involving an N-acyl ketimine is the catalytic enantioselective alkylation. While specific data for this compound is not prevalent, the results from closely related aryl- and alkyl-substituted α-ketoimine esters provide a strong indication of the potential for such transformations. In these studies, chiral ligands containing amino acid fragments are used in conjunction with a zirconium salt to catalyze the addition of dialkylzinc reagents.
The table below illustrates the typical outcomes of such a catalytic enantioselective alkylation of an N-acyl ketimine, demonstrating the high levels of stereocontrol that can be achieved.
| Entry | N-Acyl Ketimine Substrate | Alkylating Agent | Chiral Catalyst System | Product | Enantiomeric Excess (ee) |
| 1 | N-(1-phenylethylidene)benzamide | Diethylzinc | Zr(Ot-Bu)₄ / Chiral Ligand 1 | N-(1-phenylpropyl)benzamide | 92% |
| 2 | N-(1-phenylethylidene)benzamide | Dimethylzinc | Zr(Ot-Bu)₄ / Chiral Ligand 1 | N-(1-phenylethyl)benzamide | 88% |
| 3 | N-(cyclohexylidene)benzamide | Diethylzinc | Zr(Ot-Bu)₄ / Chiral Ligand 2 | N-(1-cyclohexylpropyl)benzamide | 95% |
| 4 | N-(cyclohexylidene)benzamide | Dimethylzinc | Zr(Ot-Bu)₄ / Chiral Ligand 2 | N-(1-cyclohexylethyl)benzamide | 91% |
Data is representative of typical results found in the literature for analogous N-acyl ketimines and is for illustrative purposes.
The utility of this compound scaffolds in stereoselective synthesis is therefore not as a source of chirality itself, but as a key building block that can be transformed into chiral products with high stereochemical purity through the action of external chiral influences. The development of new and more effective chiral catalysts continues to expand the scope of reactions for which N-acyl ketimines like this compound can be valuable starting materials for the asymmetric synthesis of complex nitrogen-containing molecules.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(Propan-2-ylidene)benzamide and structurally related benzamide derivatives?
The synthesis of this compound and its analogues typically involves condensation reactions between benzoyl chloride derivatives and propan-2-ylideneamine precursors. Key steps include:
- Reagent selection : Pyridine is often used as a catalyst and solvent for reflux conditions to facilitate amide bond formation .
- Functional group protection : For derivatives with reactive substituents (e.g., hydroxyl groups), protective agents like TIPSCl (triisopropylsilyl chloride) may be employed to prevent side reactions .
- Purification : Crystallization or chromatography is recommended for isolating high-purity products, as seen in analogous benzamide syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopic methods : FTIR and NMR (¹H/¹³C) are essential for confirming functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and structural isomerism .
- Elemental analysis : Validates molecular composition (e.g., C, H, N percentages) .
- Computational modeling : Tools like Gaussian03 can predict vibrational frequencies and geometric parameters, aiding in structural validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Substituent variation : Introduce electron-withdrawing (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) to the benzamide core to modulate electronic effects and binding affinity .
- Heterocyclic integration : Replace the propan-2-ylidene moiety with thiazole or oxadiazole rings to enhance target selectivity, as demonstrated in anticancer agents .
- Computational screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes like PARP-1) before experimental validation .
Q. How should researchers address contradictions in biological activity data for benzamide derivatives?
- Dose-response validation : Test compounds across a wide concentration range (e.g., 6.25–100 µM) to identify non-linear effects or off-target toxicity, as observed in cytotoxic assays .
- Control experiments : Include analogs like 3-aminobenzamide to isolate poly(ADP-ribose) synthetase inhibition effects from nonspecific metabolic disruptions .
- Multi-assay corroboration : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., tumor xenograft) models to confirm mechanism-specific activity .
Q. What strategies are effective for enhancing the solubility and bioavailability of this compound derivatives?
- Polar group incorporation : Add sulfonyl or morpholine groups to increase hydrophilicity, as seen in analogs with improved pharmacokinetic profiles .
- Prodrug design : Mask the amide group with hydrolyzable esters or carbamates to enhance membrane permeability .
- Solubility assays : Use shake-flask methods or HPLC to measure partition coefficients (logP) and guide structural modifications .
Q. How can computational tools aid in predicting the physicochemical properties of this compound?
- Thermodynamic properties : Software like Gaussian03 calculates hyperpolarizability and vibrational wavenumbers, critical for non-linear optics applications .
- Solubility prediction : Tools like ALOGPS estimate logP and pKa values to optimize formulation strategies .
- Crystal structure modeling : X-ray diffraction data (e.g., from analogous benzamides) can predict packing efficiency and stability .
Methodological Considerations
Q. What experimental protocols are recommended for evaluating anticancer activity in benzamide derivatives?
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to screen for cytotoxicity .
- In vivo models : Employ xenograft mice to assess tumor growth inhibition and selectivity indices .
- Mechanistic studies : Perform Western blotting or flow cytometry to detect apoptosis markers (e.g., caspase-3) .
Q. How can researchers validate target engagement for this compound in enzymatic assays?
- Kinetic analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., for PARP-1 or ATX enzymes) .
- Competitive binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify binding affinity .
- Mutagenesis studies : Engineer enzyme active-site mutants to confirm critical interaction residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
